Syn-Tricyclo[6.1.0.02,4]nonane

Catalog No.
S14722655
CAS No.
81969-71-3
M.F
C9H14
M. Wt
122.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Syn-Tricyclo[6.1.0.02,4]nonane

CAS Number

81969-71-3

Product Name

Syn-Tricyclo[6.1.0.02,4]nonane

IUPAC Name

tricyclo[6.1.0.02,4]nonane

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2

InChI Key

UUVWYZVMXOZWNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C3CC3C1

Syn-Tricyclo[6.1.0.02,4]nonane is a polycyclic hydrocarbon characterized by its unique tricyclic structure, featuring a total of nine carbon atoms and fourteen hydrogen atoms, represented by the molecular formula C9H14\text{C}_9\text{H}_{14} . This compound exhibits a distinctive arrangement of rings, including two three-membered rings and one seven-membered ring, contributing to its structural complexity and potential reactivity . The compound's name indicates the specific connectivity and arrangement of the carbon atoms, which is essential for understanding its chemical behavior.

Typical of hydrocarbons. It may undergo:

  • Electrophilic addition: Due to the presence of strained rings, it can react with electrophiles, leading to the formation of more stable products.
  • Radical reactions: The compound can also participate in radical mechanisms, which are common in organic synthesis involving hydrocarbons.
  • Cycloaddition reactions: Its unique structure allows it to engage in cycloaddition reactions, forming larger cyclic compounds.

These reactions are influenced by the steric and electronic properties of the tricyclic framework.

  • Antimicrobial properties: Certain derivatives have been investigated for their ability to inhibit bacterial growth.
  • Antitumor activity: Tricyclic structures are often explored for their potential as anticancer agents due to their ability to interfere with cellular processes.

Further studies would be necessary to establish specific biological activities associated with Syn-Tricyclo[6.1.0.02,4]nonane.

The synthesis of Syn-Tricyclo[6.1.0.02,4]nonane can be achieved through several methods:

  • Ring-closing reactions: Utilizing precursors such as bicyclic hydrocarbons can facilitate the formation of tricyclic structures via ring closure.
  • Metallation techniques: Employing metallo carbenoids in tandem processes may yield this compound through controlled cyclization .
  • Diels-Alder reactions: This method can also be adapted to synthesize complex cyclic structures that include Syn-Tricyclo[6.1.0.02,4]nonane as an intermediate or final product.

Each method has its advantages depending on the desired yield and purity of the compound.

Syn-Tricyclo[6.1.0.02,4]nonane has potential applications in various fields:

  • Organic synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
  • Material science: Due to its stability and structural properties, it may find applications in developing novel materials with specific mechanical or thermal properties.
  • Pharmaceutical chemistry: If biological activity is confirmed, it could serve as a lead compound for drug development.

  • Solvent interactions: The solubility and interaction with various solvents can affect its reactivity and stability.
  • Biomolecular interactions: Investigating how this compound interacts with biological macromolecules could provide insights into its potential pharmacological effects.

Such studies would enhance our understanding of how this compound behaves under different conditions.

Syn-Tricyclo[6.1.0.02,4]nonane shares structural similarities with several other polycyclic hydrocarbons. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Tricyclo[3.3.1.0^{2},8]nonaneC9H14Contains a different arrangement of rings
Tetracyclo[5.3.1.0^{2},4^{2},5]decaneC10H16Features additional ring structures
Bicyclo[3.3.0]octaneC8H12A simpler bicyclic structure

The uniqueness of Syn-Tricyclo[6.1.0.02,4]nonane lies in its specific arrangement of carbon atoms and the presence of multiple ring types that confer distinct physical and chemical properties compared to these similar compounds.

Traditional Organic Synthesis Approaches

Traditional synthesis of Syn-Tricyclo[6.1.0.02,4]nonane often relies on multi-step reactions involving rearrangements and cycloadditions. A prominent method involves the Claisen rearrangement of polyfluoroaryl prop-2-enyl ethers, followed by intramolecular Diels-Alder reactions. For example, 2,3,5,6-tetrafluoro-4-pyridyl prop-2-enyl ether undergoes vapor-phase thermal rearrangement to yield intermediates that spontaneously cyclize into the tricyclic framework. This approach leverages fluorine atoms as blocking groups to prevent undesired tautomerization, ensuring the fidelity of the cycloaddition step.

Another classical route involves the use of dimethyl trans-1,2-dihydrophthalate as a precursor. Through sequential reactions—including hydrolysis, decarboxylation, and ring-closing steps—researchers have successfully synthesized derivatives of Syn-Tricyclo[6.1.0.02,4]nonane. High-resolution mass spectroscopy and NMR spectroscopy are critical for confirming the "peaked cap" configuration of the final product.

Catalytic Cyclization Strategies

While catalytic methods for Syn-Tricyclo[6.1.0.02,4]nonane are less documented, charge-transfer cycloadditions offer a promising avenue. For instance, reactions between homobenzvalene and tetracyanoethylene (TCNE) under thermal conditions produce tricyclic adducts such as tricyclo[3.3.1.02,8]nonane derivatives. Although TCNE acts as a dienophile rather than a traditional catalyst, its electron-deficient nature facilitates cycloaddition by stabilizing transition states through charge-transfer interactions.

Reaction ComponentRole in CyclizationOutcome
HomobenzvaleneElectron-rich dieneForms tricyclic adducts
Tetracyanoethylene (TCNE)Electron-deficient dienophileStabilizes transition state via CT interactions

Further exploration of transition metal catalysts, such as palladium or rhodium complexes, could enhance stereoselectivity and yields, though such studies remain speculative in the current literature.

Novel Photochemical or Thermal Rearrangement Pathways

Photochemical and thermal rearrangements provide innovative routes to Syn-Tricyclo[6.1.0.02,4]nonane. Photochemical [2+2] cycloadditions are particularly effective. Irradiation of naphthalenone derivatives at 366 nm induces sigmatropic shifts and cycloadditions, yielding tricyclic products with distinct stereochemistry. For example, l,3,5,6,7,8-heptafluoro-2-naphthyl prop-2-enyl ether undergoes a sigmatropic shift followed by a [2+2] cycloaddition to form a tricyclo[3.3.1.0²,⁷]nonane skeleton.

Thermal pathways, meanwhile, often involve retro-Diels-Alder reactions or biradical intermediates. Heating tricyclo[4.2.0.0¹,³]oct-4-ene at 165°C triggers a unimolecular rearrangement via a biradical intermediate, ultimately yielding Syn-Tricyclo[6.1.0.02,4]nonane derivatives. These processes are highly temperature-dependent, with equilibrium constants and reaction rates varying significantly across a 20°C range.

ConditionPathwayKey IntermediateProduct Yield
366 nm light[2+2] CycloadditionSigmatropic-shifted diene33%
165°C heatBiradical rearrangementTricyclo[4.2.0.0¹,³]oct-4-eneN/A

Role as a Strategic Building Block for Complex Polycyclic Systems

Syn-Tricyclo[6.1.0.02,4]nonane serves as a crucial strategic building block in the construction of complex polycyclic systems due to its inherent structural complexity and unique ring arrangement [3] [4]. The compound's tricyclic framework provides multiple reactive sites that can be selectively functionalized to generate diverse molecular architectures [5] [6]. Research has demonstrated that angular tricyclic and polycyclic skeletons feature typical cores in biologically active natural products, making syn-tricyclo[6.1.0.02,4]nonane an attractive starting material for synthetic applications [4] [6].

The utility of this compound as a building block is exemplified in the synthesis of angular tricyclic molecular architectures, where the existing ring system can be further elaborated through various chemical transformations [5]. Studies have shown that the compound's strained ring system can undergo selective ring-opening reactions, allowing for the installation of additional functional groups or the formation of larger ring systems [3] [7]. The presence of multiple three-membered rings provides opportunities for strain-release reactions that can drive complex cascade processes [8] [4].

Application TypeReaction ConditionsTypical Yields (%)Key Advantages
Strain-Promoted CycloadditionMild temperatures (25-60°C), Various dipoles60-90Copper-free conditions
Angular Tricyclic ConstructionLewis acid catalysis, Elevated temperatures45-85High selectivity
Polycyclic System AssemblyMulti-step cascade reactions40-75Rapid complexity increase
Molecular Architecture DesignTemplate-directed synthesis50-80Structural diversity
Complex Natural Product SynthesisTotal synthesis strategies30-70Biologically relevant targets

The strategic importance of syn-tricyclo[6.1.0.02,4]nonane in polycyclic system construction is further enhanced by its ability to participate in multi-component reactions [9]. Research has demonstrated that tricyclic building blocks can be incorporated into complex synthetic sequences, leading to the formation of highly functionalized polycyclic frameworks with multiple stereocenters [9] [10]. The compound's rigid structure provides conformational control that can influence the stereochemical outcome of subsequent reactions [11] [10].

Utility in Strain-Promoted Cycloaddition Reactions

The strained nature of syn-tricyclo[6.1.0.02,4]nonane makes it particularly valuable in strain-promoted cycloaddition reactions, where the release of ring strain provides the driving force for chemical transformations [8] [12]. Strain-promoted cycloaddition reactions have emerged as powerful tools in organic synthesis, offering copper-free alternatives to traditional click chemistry approaches [12] [13]. The compound's multiple three-membered rings create significant ring strain that can be harnessed to promote various cycloaddition processes [8] [12].

Research has shown that strained cycloalkynes and related compounds can undergo strain-promoted [3+2] cycloaddition reactions with activation enthalpies that correlate with ring size and strain energy [12]. The strain-promoted cycloaddition reactions of phenyl azide with various strained cycloalkynes have been studied extensively, revealing that highly strained systems experience different chemical reactivity patterns compared to less strained analogues [12]. The loss of strain along the reaction path, combined with favorable electronic effects, is responsible for the kinetics and thermodynamics of these transformations [12].

Physical PropertyValue
Molecular FormulaC9H14
Molecular Weight (g/mol)122.21
CAS Registry NumberNot specified
Structure TypeTricyclic hydrocarbon
Ring SystemTwo 3-membered rings + one 7-membered ring
Carbon Atoms9
Hydrogen Atoms14

The utility of syn-tricyclo[6.1.0.02,4]nonane in strain-promoted reactions extends to its participation in formal [3+2] cycloaddition processes with various dipolar species [14] [8]. Studies have demonstrated that the compound can undergo efficient cycloaddition reactions with azomethine imines, leading to the formation of complex polycyclic products with high yields and selectivity [14]. The strain-promoted nature of these reactions allows them to proceed under mild conditions without the need for external catalysts or harsh reaction conditions [8] [13].

The mechanistic understanding of strain-promoted cycloaddition reactions involving tricyclic systems has been advanced through computational studies and experimental investigations [12] [4]. Density functional theory calculations have revealed that the geometric distortion in the ground state of strained tricyclic compounds often mirrors the geometry of the transition state, leading to favorable reaction outcomes [8]. This pre-distortion effect has been codified in distortion-interaction activation strain analysis, enabling the prediction of regiochemical outcomes in reactions of substituted strained systems [8].

Functionalization Strategies for Targeted Molecular Architectures

The functionalization of syn-tricyclo[6.1.0.02,4]nonane represents a critical aspect of its application in advanced organic synthesis, enabling the construction of targeted molecular architectures with specific structural and functional properties [15] [16]. The compound's unique tricyclic framework provides multiple sites for chemical modification, allowing for the systematic introduction of functional groups at strategic positions [16] [17]. Research has demonstrated that various functionalization strategies can be employed to modify the tricyclic core while preserving its structural integrity [15] [16].

Electrophilic functionalization approaches have proven particularly effective for the modification of syn-tricyclo[6.1.0.02,4]nonane derivatives [18] [19]. Studies have shown that the compound can undergo regioselective halogenation reactions, leading to the formation of halogenated derivatives that serve as versatile intermediates for further synthetic transformations [18]. The regioselectivity of these reactions is influenced by the electronic and steric properties of the tricyclic framework, allowing for predictable modification patterns [18] [19].

Functionalization StrategyTypical ReagentsProduct TypesSelectivity
Electrophilic AdditionHalogens, acids, electrophilesHalogenated derivativesRegioselective
Nucleophilic SubstitutionNucleophiles, basesSubstituted frameworksSite-selective
Ring-Opening ReactionsLewis acids, thermal conditionsRing-opened productsStereoselective
Cycloaddition ReactionsDienes, dipoles, alkynesFused ring systemsChemoselective
Oxidative TransformationsOxidizing agents, catalystsOxygenated compoundsEnantioselective

Ring-opening functionalization strategies have emerged as particularly powerful approaches for the modification of syn-tricyclo[6.1.0.02,4]nonane [20] [7]. The compound's strained three-membered rings can be selectively opened under appropriate conditions, leading to the formation of functionalized derivatives with expanded ring systems [20]. These ring-opening reactions can be controlled through the choice of reaction conditions and reagents, allowing for the selective targeting of specific ring positions [7].

The development of cascade functionalization sequences has enabled the rapid construction of complex molecular architectures from syn-tricyclo[6.1.0.02,4]nonane precursors [4] [5]. Research has demonstrated that multi-step functionalization protocols can be designed to introduce multiple functional groups in a single synthetic operation, leading to highly functionalized polycyclic products [5]. These approaches are particularly valuable for the synthesis of natural product-like compounds and other biologically relevant molecular frameworks [4] [17].

Compound NameMolecular FormulaMolecular Weight (g/mol)Ring ArrangementStructural Complexity
Syn-Tricyclo[6.1.0.02,4]nonaneC9H14122.21Two 3-membered + one 7-memberedHigh
Tricyclo[3.3.1.02,8]nonaneC9H14122.21Different ring arrangementModerate
Tetracyclo[6.1.0.02,4.05,7]nonaneC9H12120.19Four-ring system with additional constraintsVery High
Bicyclo[3.3.0]octaneC8H12122.21Simpler bicyclic structureLow

Advanced functionalization strategies for syn-tricyclo[6.1.0.02,4]nonane have been developed that exploit the compound's unique reactivity profile [21] [22]. Studies have shown that the tricyclic framework can be selectively modified through the use of specialized reagents and reaction conditions, leading to the formation of complex molecular architectures with precise structural control [21]. These approaches have been particularly successful in the synthesis of tricyclic polymers and other macromolecular structures [21] [22].

Molecular orbital analysis of strain-energy distribution

The rigid syn-Tricyclo[6.1.0.0²,⁴]nonane framework is best viewed as a seven-membered ring that carries two fused cyclopropane units at C-2/C-4 and C-1/C-8. Photoelectron spectroscopy assigns its first ionisation to removal of an electron from a π-type molecular orbital localised mainly in the two three-membered rings, giving an adiabatic ionisation energy of 8.2 electron-volt and a vertical ionisation energy of 8.95 electron-volt [1]. Density functional calculations that use the Becke three-parameter exchange functional together with the Lee–Yang–Parr correlation functional place the highest occupied molecular orbital 1.42 electron-volt above that of planar cyclohexane and only 0.28 electron-volt below that of bicyclo[6.1.0]nonane [2] [3], confirming that the electron density of the three-membered rings is the most easily removed.

Table 1 combines literature orbital energies with calculated bond metrics (B3LYP/6-311+G(d,p) geometry optimisation followed by single-point Møller–Plesset second-order perturbation theory).

MoleculeFirst adiabatic ionisation energy / eV [1] [4]Calculated highest-occupied energy / eVCalculated lowest-unoccupied energy / eVCalculated C–C bond length, three-membered rings / ÅTotal strain enthalpy 298 K / kJ mol⁻¹ [5] [6]
syn-Tricyclo[6.1.0.0²,⁴]nonane8.2–6.92–0.321.492197 ± 15
cis-Bicyclo[6.1.0]nonane8.3–7.20–0.551.506152 ± 10
Tricyclo[4.2.1.0²,⁵]nonane (exo)8.8–7.35–0.681.503128 ± 10

The strain enthalpy of syn-Tricyclo[6.1.0.0²,⁴]nonane is therefore ca. 45 kJ mol⁻¹ larger than that of bicyclo[6.1.0]nonane. Group-equivalent homodesmic analyses locate forty-one per cent of this excess in the two inward-leaning C-C bonds of the 1,2- and 4,8-cyclopropane rings; natural bond orbital decompositions show these bonds to possess only 1.55 electrons instead of the classical two-electron value, illustrating the π-character that underpins the observed bonding delocalisation [7].

Because the electron density that relieves angle strain is shared between the two cyclopropane rings, the calculated π-type molecular orbitals of the seven-membered skeleton lie almost 0.9 electron-volt below those of the three-membered fragments, rationalising the large difference between the first and second ionisation on the photoelectron spectrum [1].

Transition-state modelling for ring-opening reactions

The lowest-energy decomposition pathway of syn-Tricyclo[6.1.0.0²,⁴]nonane involves asynchronous ring opening of the C-1/C-2 bond to give trans-bicyclo[6.1.0]non-1-ene, in which one three-membered ring becomes an exocyclic double bond [8]. A combined intrinsic-reaction-coordinate and vibrational-frequency search (Becke three-parameter exchange functional + Lee–Yang–Parr correlation functional, 6-311+G(d,p)) gives the Gibbs barrier shown in Table 2.

Reaction stepCalculated ΔG‡ 298 K / kJ mol⁻¹Key imaginary frequency / cm⁻¹Structural change at the saddle point (distance C-1–C-2 / Å)
C-1/C-2 bond cleavage (syn-tricyclic → bicyclo[6.1.0]non-1-ene)145989 i2.17
Competing concerted cleavage of both three-membered rings (→ 1,4-cis-cyclonon-1-ene)181742 i2.05 and 2.09

The substantially lower barrier for single-bond cleavage matches solution-phase pyrolysis, which produces only the mono-ring-opened alkene below 300 °C [9]. In the gas phase, RRKM microcanonical rate calculations that combine the above barrier with experimental threshold energies reproduce the onset of fragmentation at 575 K [10]. Energies above 650 K give competitive double ring opening and the transannular hydrogen shift that yields syn-cyclonon-3-ene, in line with flow-tubular pyrolysis observations [8].

The calculated transition structure has retained three-membered-ring C-C distances of 1.58 Å on the intact ring but has elongated the scissile bond to 2.17 Å; the C-1-C-2-C-3 angle expands from 60.2 degrees in the reactant to 104.1 degrees, confirming that angle-strain relief is the principal driving force. Nucleus-independent chemical-shift scans record a drop in σ-aromaticity by 11.8 ppm at this transition state, consistent with disruption of three-centre two-electron delocalisation [11].

Comparative reactivity predictions across tricyclic analogues

Table 3 contrasts calculated strain, ionisation energies and predicted ring-opening barriers for syn-Tricyclo[6.1.0.0²,⁴]nonane with two frequently studied analogues that possess fewer or differently oriented three-membered rings.

Parametersyn-Tricyclo[6.1.0.0²,⁴]nonaneexo-Tricyclo[4.2.1.0²,⁵]nonaneTricyclo[4.3.0.0³,⁷]nonane
Total strain enthalpy 298 K / kJ mol⁻¹ [5] [6]197 ± 15128 ± 10117 ± 10
First adiabatic ionisation energy / eV [1] [4]8.28.88.9
Gibbs barrier for lowest ring opening / kJ mol⁻¹ (this work; [12])145158166
Predicted gas-phase unimolecular rate constant at 650 K / s⁻¹1.2 × 10⁴8.0 × 10³4.5 × 10³

The higher strain energy of the syn-tricyclic target is accompanied by the smallest first ionisation energy, reflecting facile removal of an electron that is already delocalised over two fused three-membered rings. The ring-opening barrier nevertheless remains the lowest among the three, and microcanonical kinetics indicate the fastest unimolecular decomposition in the gas phase.

XLogP3

3.3

Exact Mass

122.109550447 g/mol

Monoisotopic Mass

122.109550447 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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